Norethindrone Acetate 3-Ethyl Ether

Catalog No.
S884711
CAS No.
50717-99-2
M.F
C24H32O3
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norethindrone Acetate 3-Ethyl Ether

CAS Number

50717-99-2

Product Name

Norethindrone Acetate 3-Ethyl Ether

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1

InChI Key

BKNXOKQXQDHUJC-KAGYXSEVSA-N

SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Synonyms

3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C
  • Impurity Profiling and Characterization

    Because Norethindrone Acetate 3-Ethyl Ether is an unintended byproduct in the synthesis of Norethindrone Acetate, researchers use it to establish impurity profiles for Norethindrone Acetate drug products. This helps ensure the consistency and purity of the final medication []. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to identify and characterize Norethindrone Acetate 3-Ethyl Ether and other impurities [].

  • Stability Testing and Degradation Studies

    Norethindrone Acetate 3-Ethyl Ether can also be used in stability testing of Norethindrone Acetate medications. This involves monitoring how the drug degrades over time under different storage conditions. By studying the formation of impurities like Norethindrone Acetate 3-Ethyl Ether, researchers can determine the optimal shelf life and storage recommendations for the drug [].

  • Reference Standard for Impurity Identification

Norethindrone Acetate 3-Ethyl Ether is a synthetic progestin compound with the molecular formula C24H32O3C_{24}H_{32}O_{3} and a molecular weight of approximately 368.51 g/mol. It is structurally related to norethisterone acetate, a well-known progestin used in contraceptives and hormone therapies. The compound features an ethyl ether group at the 3-position, which distinguishes it from its parent compound, norethisterone acetate, and contributes to its unique chemical properties and potential biological activities .

NEA 3-EE is not expected to have any hormonal activity due to the structural difference from norethindrone acetate. Norethindrone acetate works by mimicking progesterone, a natural female hormone, but NEA 3-EE lacks the necessary functional groups for such activity.

  • Endocrine disruption: Structurally similar compounds can have unintended hormonal effects, although the potency of NEA 3-EE is unknown.
  • General irritant: Organic compounds can potentially irritate skin and eyes upon contact.

Strict regulations govern the acceptable levels of impurities in pharmaceutical products to minimize potential health risks.

Limitations and Future Research

Information on NEA 3-EE is limited due to its role as an unwanted byproduct. Future research might explore:

  • The impact of NEA 3-EE on the overall efficacy and safety of norethindrone acetate-containing medications.
  • Development of more efficient methods to minimize NEA 3-EE formation during manufacturing.
  • Potential applications of NEA 3-EE in other scientific fields (highly unlikely given its impurity status).

The chemical behavior of Norethindrone Acetate 3-Ethyl Ether can be characterized by its reactivity as an ether and a progestin derivative. It can undergo hydrolysis in the presence of water or acids, leading to the formation of norethindrone acetate and ethanol. This reaction is significant in metabolic pathways where the compound is converted into active forms that exert biological effects. Additionally, it may participate in various substitution reactions typical of ethers, although specific reaction conditions and products would need further exploration .

Norethindrone Acetate 3-Ethyl Ether exhibits progestogenic activity, similar to other progestins. It acts primarily as an agonist of the progesterone receptor, influencing various physiological processes such as menstrual cycle regulation, pregnancy maintenance, and endometrial stabilization. Its biological effects are mediated through its conversion to norethisterone in the body, which retains potent progestogenic effects. While it has been noted to possess weak androgenic and estrogenic activities, these effects are significantly less pronounced compared to its primary progestogenic actions .

The synthesis of Norethindrone Acetate 3-Ethyl Ether typically involves several steps starting from norethisterone acetate. Key methods may include:

  • Formation of Ethyl Ether: This can be achieved through etherification reactions where an alcohol (ethanol) reacts with a suitable halide or activated compound derived from norethisterone acetate.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to isolate the desired ether form from other by-products.
  • Characterization: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .

Norethindrone Acetate 3-Ethyl Ether has potential applications in various fields:

  • Pharmaceuticals: As a progestin, it could be explored for use in hormonal contraceptives or therapies for gynecological disorders.
  • Research: It may serve as a biochemical tool in studies related to steroid hormone action and receptor interactions.
  • Chemical Synthesis: The compound can be utilized as an intermediate in synthesizing other steroid derivatives or for developing new pharmaceuticals .

Research on Norethindrone Acetate 3-Ethyl Ether's interactions with other drugs or biological systems is limited but essential for understanding its pharmacokinetics and pharmacodynamics. Potential interactions may include:

  • Drug Metabolism: As it is metabolized into norethisterone, interactions with cytochrome P450 enzymes could affect its efficacy and safety profile.
  • Hormonal Interactions: Co-administration with estrogens or other hormonal agents may alter its effectiveness or side effects due to synergistic or antagonistic effects on hormone receptors .

Norethindrone Acetate 3-Ethyl Ether shares structural similarities with several other compounds in the class of synthetic progestins. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
NorethisteroneEthynyl group at C17α; no ethyl ether groupWidely used in contraceptives; strong progestin
Medroxyprogesterone AcetateC17α acetate; no ethyl ether groupUsed for long-term contraception; injectable form
DesogestrelEthynyl group at C17α; lacks acetateKnown for lower androgenic activity
LevonorgestrelEthynyl group at C17α; no acetateCommonly used in emergency contraception

The uniqueness of Norethindrone Acetate 3-Ethyl Ether lies in its specific ethyl ether modification, which may influence its solubility, stability, and receptor binding characteristics compared to these other compounds. This modification could potentially lead to different pharmacological profiles or therapeutic applications .

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

368.23514488 g/mol

Monoisotopic Mass

368.23514488 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-04-15

Explore Compound Types